molecular formula C11H12O2 B363959 3-(3,5-Dimethylphenyl)prop-2-enoic acid CAS No. 67688-87-3

3-(3,5-Dimethylphenyl)prop-2-enoic acid

Cat. No. B363959
CAS RN: 67688-87-3
M. Wt: 176.21g/mol
InChI Key: KNCJKIAOBVEDSY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,5-Dimethylphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 67688-87-3 . It has a molecular weight of 176.21 and its molecular formula is C11H12O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+ . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

1. Anodic Oxidations

The anodic oxidation of compounds related to 3-(3,5-Dimethylphenyl)prop-2-enoic acid, such as 3-carbethoxy-4,4-dimethyl but-3-enoic acid, has been studied. This research explored the optimization of dimer yield by varying current density, partial neutralization of the half-ester, and electrode material, leading to the formation of dimerized products and stereoisomeric ethers (Yadav, Jain, & Misra, 1982).

2. Synthesis and Properties of Derivatives

Derivatives of 3-(3,5-Dimethylphenyl)prop-2-enoic acid have been synthesized and studied for their properties. For instance, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid through condensation and its characterization using NMR and FTIR studies has been reported. This research provides insights into the electronic properties and thermal analysis of the compound (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

3. Molecular Structure Analysis

Investigations into the crystal structure of related compounds, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, have been conducted. This research focuses on the molecular dimensions, hydrogen bonding, and crystal packing, providing valuable data for understanding the structural aspects of similar compounds (Kumar et al., 2017).

4. Luminescence Sensing Applications

Research into lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives demonstrates potential applications in luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity, making them potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

5. Cross-Coupling in Chemical Synthesis

The palladium-catalyzed cross-coupling of iodovinylic acids with organometallic reagents, including 3,3-disubstituted prop-2-enoic acids, has been explored. This research highlights efficient synthesis methods under mild conditions, crucial for the creation of complex organic molecules (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

6. Radical-Scavenging Activity Analysis

Studies on hydroxycinnamic acid derivatives, similar in structure to 3-(3,5-Dimethylphenyl)prop-2-enoic acid, have been conducted to understand their radical-scavenging activities. This research, employing density-functional-theory methods, contributes to the selection and design of novel antioxidants (Kong, Sun, Wang, Zhang, & Yao, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, it’s important to note that this compound is currently used for research purposes only . Further studies could explore its potential applications in various fields, such as pharmaceuticals or materials science.

properties

IUPAC Name

(E)-3-(3,5-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCJKIAOBVEDSY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.